2-Chloroadenosine-5'-O-diphosphate (sodium salt) is a chemical compound that belongs to the class of nucleotides, which are essential components of nucleic acids. This compound is a modified form of adenosine diphosphate, with a chlorine atom substituted at the 2-position of the adenine base. Nucleotides like 2-Chloroadenosine-5'-O-diphosphate play crucial roles in various biochemical processes, including energy transfer and signal transduction.
2-Chloroadenosine-5'-O-diphosphate can be synthesized through various chemical methods, often starting from adenosine or adenosine derivatives. It is also available through commercial suppliers specializing in biochemical reagents.
This compound is classified as a nucleotide, specifically a diphosphate derivative of adenosine. It is categorized under purine nucleotides due to the presence of the adenine base.
The synthesis of 2-Chloroadenosine-5'-O-diphosphate typically involves the following steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize and verify the structure of the synthesized compound.
The molecular structure of 2-Chloroadenosine-5'-O-diphosphate consists of:
2-Chloroadenosine-5'-O-diphosphate participates in various biochemical reactions, including:
The kinetics of these reactions can be influenced by factors such as enzyme concentration, pH, and temperature. Studies often utilize spectrophotometric methods to monitor changes in absorbance corresponding to product formation.
The mechanism of action for 2-Chloroadenosine-5'-O-diphosphate primarily involves its role as a nucleotide in cellular signaling pathways. Upon hydrolysis, it releases energy that can be utilized by cells for various metabolic processes.
Research indicates that this compound may influence pathways related to cell proliferation and apoptosis by modulating adenosine receptor activity, particularly in vascular smooth muscle cells .
Relevant data from studies suggest that its stability can vary based on formulation conditions and storage methods .
2-Chloroadenosine-5'-O-diphosphate has several applications in scientific research:
2-Chloroadenosine-5′-O-diphosphate (sodium salt) functions as a potent competitive antagonist of the P2Y1 purinergic receptor subtype. This receptor, a Gq-coupled protein, mediates adenosine 5′-diphosphate-induced platelet shape change and intracellular calcium mobilization. The compound binds to the P2Y1 receptor’s orthosteric site, preventing adenosine 5′-diphosphate-induced Gq activation and subsequent phospholipase Cβ signaling [3] [7]. Consequently, it inhibits adenosine 5′-diphosphate-triggered platelet aggregation by blocking the initial calcium-dependent shape change essential for aggregation initiation [3] [9]. Unlike P2Y12-targeted antithrombotics (e.g., clopidogrel), 2-Chloroadenosine-5′-O-diphosphate does not affect adenosine 5′-diphosphate-mediated inhibition of adenylyl cyclase, confirming its mechanistic specificity for the P2Y1 pathway [7].
Table 1: Effects of 2-Chloroadenosine-5′-O-diphosphate on Platelet Activation Pathways
| Parameter | Effect of 2-Chloroadenosine-5′-O-diphosphate | Functional Consequence |
|---|---|---|
| P2Y1 Activation | Competitive antagonism | Blockade of calcium mobilization |
| Platelet Shape Change | Inhibition | Prevention of deformation initiation |
| Aggregation Response | Partial suppression | Inhibition of primary aggregation phase |
| Adenylyl Cyclase Inhibition | No effect | Preservation of cAMP levels |
This compound exhibits non-selective antagonism toward the P2X1 ligand-gated ion channel, distinct from its P2Y1 activity. The P2X1 receptor, activated by adenosine 5′-triphosphate, mediates rapid calcium influx in platelets, contributing to shear stress-induced deformation and secondary aggregation amplification [1] [9]. 2-Chloroadenosine-5′-O-diphosphate binds to the P2X1 channel at micromolar concentrations, inhibiting adenosine 5′-triphosphate-evoked ionotropic responses without intrinsic agonist activity [1] [7]. This dual-receptor antagonism (P2Y1 and P2X1) positions the compound as a broader modulator of purinergic signaling in thrombotic processes than single-target antagonists [1].
Despite structural similarity to adenosine, 2-Chloroadenosine-5′-O-diphosphate demonstrates negligible affinity for all four adenosine receptor subtypes (A1, A2A, A2B, and A3). Receptor binding assays confirm that the 2-chloro substitution and diphosphate groups prevent effective engagement of adenosine receptor ligand-binding domains, which preferentially recognize unmodified nucleosides or monophosphate derivatives [3] [5]. Consequently, the compound lacks canonical adenosine-like effects such as vasodilation (A2A/A2B) or neuroinhibition (A1) [5].
Table 2: Selectivity Profile of 2-Chloroadenosine-5′-O-diphosphate Across Purinergic Receptors
| Receptor Type | Subtype | Binding Affinity | Functional Activity |
|---|---|---|---|
| P2Y | P2Y1 | High (IC50 ≈ µM) | Competitive antagonist |
| P2X | P2X1 | Moderate | Non-selective antagonist |
| Adenosine | A1 | None | Inactive |
| Adenosine | A2A | None | Inactive |
| Adenosine | A2B | None | Inactive |
| Adenosine | A3 | None | Inactive |
Unlike 2-chloroadenosine (the parent nucleoside), which activates A1 and A2A receptors, 2-Chloroadenosine-5′-O-diphosphate’s diphosphate moiety restricts cellular uptake and enzymatic dephosphorylation, preventing conversion to receptor-active nucleosides [3] [5]. Furthermore, the charged diphosphate group sterically hinders access to adenosine receptor binding pockets, which are optimized for neutral ligands. This metabolic and steric divergence underscores its design as a selective P2 receptor ligand without off-target adenosine receptor effects [5].
2-Chloroadenosine-5′-O-diphosphate binds to the nucleotide-binding domain of mortalin (Heat Shock Protein family A member 9), a mitochondrial chaperone, with a Ki of 45.05 μM [6]. It competitively displaces adenosine 5′-triphosphate from mortalin’s substrate-binding pocket via the 2-chloro moiety, which impedes productive conformational changes required for chaperone activity [6] [10]. This interaction induces allosteric inhibition by stabilizing an open-domain conformation that reduces mortalin’s affinity for client proteins, impairing its ATPase-dependent functions [6].
Mortalin inhibition disrupts mitochondrial proteostasis and energy transduction. Key impacts include:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1